![molecular formula C7H9N3 B1343793 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine CAS No. 781595-43-5](/img/structure/B1343793.png)
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is a bicyclic heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which make it a valuable scaffold for the development of various biologically active molecules .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine is known to target Axl and Mer , members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases . These kinases play a crucial role in cell survival, growth, and proliferation .
Mode of Action
The compound selectively inhibits Axl, leading to a decrease in the activity of this kinase . This selective inhibition is achieved without causing retinal toxicity, a side effect observed with dual inhibitors of Axl and Mer . The compound also demonstrates potent and selective inhibition of Erk2 .
Biochemical Pathways
The inhibition of Axl and Erk2 by this compound affects multiple biochemical pathways. It leads to a knockdown of phospho-RSK levels in HepG2 cells and tumor xenografts . This suggests that the compound may interfere with the RSK signaling pathway, which is involved in cell growth and survival .
Pharmacokinetics
This suggests that the compound may have good bioavailability and could be effectively distributed and metabolized in the body .
Result of Action
The result of the action of this compound is the inhibition of Axl and Erk2, leading to a decrease in phospho-RSK levels . This can potentially affect cell growth and survival, making the compound a potential candidate for cancer treatment .
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been found to interact with enzymes such as extracellular signal-regulated kinases (Erk2) and receptor tyrosine kinases like Axl and Mer . These interactions are typically inhibitory, meaning that this compound can reduce the activity of these enzymes, which are often involved in cell signaling pathways that regulate cell growth and survival .
Cellular Effects
The effects of this compound on cells are profound. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines . This compound influences cell function by modulating cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival . Additionally, this compound affects gene expression and cellular metabolism, leading to reduced cell viability and increased cell death in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity . For instance, its interaction with Erk2 results in the inhibition of downstream signaling events, such as the phosphorylation of ribosomal S6 kinase (RSK), which is essential for protein synthesis and cell growth . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to altered physiological states . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester or transport it to specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with target enzymes and regulatory proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, ensuring that it reaches its intended sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine typically involves the condensation of pyridine and pyrimidine derivatives. One common method includes the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with pyridyl carboxamidines, followed by subsequent reactions with trifluoromethanesulfonic anhydride and secondary amines . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scalable synthetic routes that can be optimized for large-scale manufacturing. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the pyrimidine ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include trifluoromethanesulfonic anhydride, secondary amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities and pharmacological properties .
Scientific Research Applications
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar core structure but has different substituents that can alter its biological activity.
Tetrahydropteroic acid derivatives: These compounds are structurally related and have been used in various synthetic applications.
The uniqueness of this compound lies in its versatile reactivity and potential for modification, which allows for the development of a wide range of biologically active derivatives.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-8-4-7-6(1)3-9-5-10-7/h3,5,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJUBVJZKNTGRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC=NC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621163 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
781595-43-5 | |
| Record name | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-pyrido[3,4-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine derivatives that contribute to their inhibitory activity against Erk2?
A1: Research has identified this compound derivatives as potential inhibitors of Erk2. [] While the specific structural features responsible for this activity haven't been explicitly detailed in the provided abstracts, the presence of different substituents at the 2 and 7 positions seems crucial for modulating activity and selectivity against various kinases, including Erk2. [, , ] Further investigation into structure-activity relationships (SAR) is necessary to fully elucidate the key structural determinants for optimal Erk2 inhibition.
Q2: Can you elaborate on the synthetic routes used to prepare this compound derivatives?
A2: One common method involves reacting 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines. This reaction proceeds through a proposed pathway involving a [, ]-hydrogen shift followed by cycloaddition and dehydration steps to yield the desired 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-diones. [] Further modifications at the 2 and 7 positions can then be introduced to generate a diverse library of derivatives. [, , , ]
Q3: Has this compound demonstrated activity against any specific cancer cell lines?
A3: Yes, research indicates that a this compound derivative exhibits inhibitory effects on the growth of breast cancer cell line MCF-7. [] This finding suggests its potential as an anti-tumor agent, although further in-vitro and in-vivo studies are necessary to confirm these preliminary findings and explore its efficacy against other cancer types.
Q4: Are there any studies investigating the potential of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidines as Axl inhibitors?
A4: Yes, recent research has focused on exploring this compound derivatives as novel and selective Axl inhibitors. [] While the specific details of these studies are not provided in the abstract, this highlights the potential of this scaffold for targeting Axl, a receptor tyrosine kinase implicated in cancer progression and drug resistance.
Q5: What is the significance of exploring 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine?
A5: The synthesis and investigation of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine are likely driven by the goal of understanding structure-activity relationships and optimizing the biological activity of this class of compounds. [, ] By introducing various substituents on the arylmethyl group, researchers can assess their impact on factors such as target affinity, selectivity, and pharmacokinetic properties, ultimately guiding the development of more potent and drug-like molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


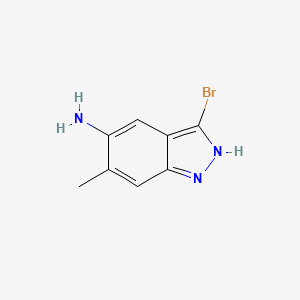
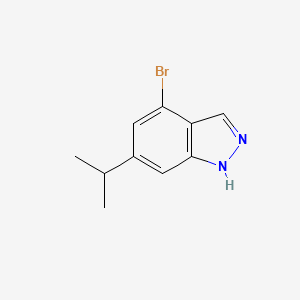
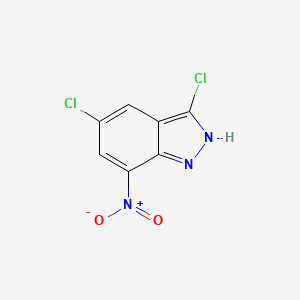
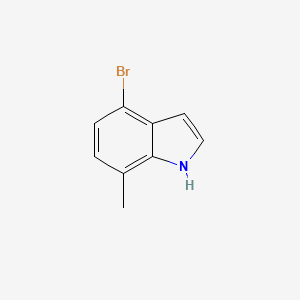
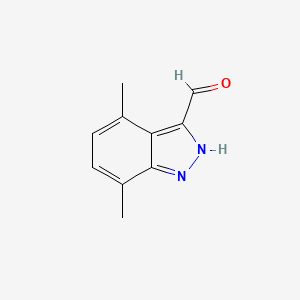

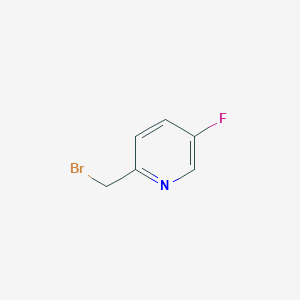

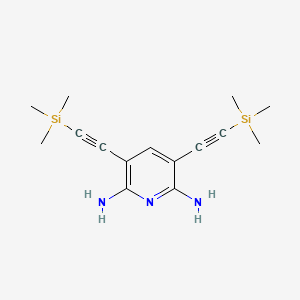
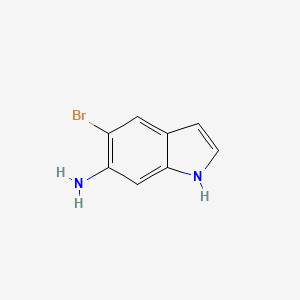

![5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343730.png)
![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

